molecular formula C16H20F3N3O3S B11659662 2-(3-Cyano-4-ethyl-5-methyl-thiophen-2-ylamino)-3,3,3-trifluoro-2-propionylamino-propionic acid ethyl ester

2-(3-Cyano-4-ethyl-5-methyl-thiophen-2-ylamino)-3,3,3-trifluoro-2-propionylamino-propionic acid ethyl ester

Cat. No.: B11659662
M. Wt: 391.4 g/mol
InChI Key: FRLBXXPJYRHVER-UHFFFAOYSA-N
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Description

ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts can enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers .

Scientific Research Applications

ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is unique due to its specific structural features, including the presence of a cyano group, trifluoromethyl group, and ethyl ester. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H20F3N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoro-2-(propanoylamino)propanoate

InChI

InChI=1S/C16H20F3N3O3S/c1-5-10-9(4)26-13(11(10)8-20)22-15(16(17,18)19,14(24)25-7-3)21-12(23)6-2/h22H,5-7H2,1-4H3,(H,21,23)

InChI Key

FRLBXXPJYRHVER-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(C(=O)OCC)(C(F)(F)F)NC(=O)CC)C

Origin of Product

United States

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